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molecular formula C9H10O5 B8308542 5-Ethoxycarbonylfuran-2-ylacetic acid CAS No. 611239-01-1

5-Ethoxycarbonylfuran-2-ylacetic acid

Cat. No. B8308542
M. Wt: 198.17 g/mol
InChI Key: LMMZHIUUWGEYMU-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

5-Chloromethyl-2-furancarboxylic acid ethyl ester (1.0 g, 5.3 mmol), potassium iodide (0.044 g, 0.27 mmol), and chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.26 g, 0.53 mmol) were dissolved in formic acid (25 mL), and the mixture was stirred at 75° C. for 6 hours under a carbon monoxide atmosphere. The solvent was evaporated, and the residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate solution. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The drying agent was filtered off, the solvent was evaporated, and the residue was purified by silica gel column chromatography to give the title compound (0.61 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]([CH2:11]Cl)=[CH:9][CH:10]=1)=[O:5])[CH3:2].[I-].[K+].[CH:15]([OH:17])=[O:16]>C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]([CH2:11][C:15]([OH:17])=[O:16])=[CH:9][CH:10]=1)=[O:5])[CH3:2] |f:1.2,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC(=CC1)CCl
Name
Quantity
0.044 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.26 g
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for 6 hours under a carbon monoxide atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate solution
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(O1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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